molecular formula C24H31N5O2 B1677807 Otenzepad CAS No. 121029-35-4

Otenzepad

Cat. No.: B1677807
CAS No.: 121029-35-4
M. Wt: 421.5 g/mol
InChI Key: UBRKDAVQCKZSPO-UHFFFAOYSA-N
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Description

Pyrido-Benzodiazepinone Core

  • A fused tricyclic system with:
    • A pyridine ring (positions 2–6).
    • A benzene ring (positions 7–12).
    • A 1,4-diazepin-6-one ring (positions 1, 7, 13–16).
  • The diazepinone ring adopts a boat conformation , stabilized by conjugation between the carbonyl group (C6=O) and adjacent nitrogen atoms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRKDAVQCKZSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045674
Record name AF-DX 116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102394-31-0, 121029-35-4, 122467-13-4
Record name 11-[2-[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otenzepad [INN]
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Record name Otenzepad, (+)-
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Record name Otenzepad, (-)-
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Record name AF-DX 116
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Record name 11-[[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
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Record name OTENZEPAD, (-)-
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Record name OTENZEPAD
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OTENZEPAD, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Key Structural Features

  • Pyridobenzodiazepine Core : Provides the foundational framework for receptor interaction.
  • Diethylaminomethyl Side Chain : Enhances M₂ receptor affinity and selectivity.
  • Acetylated Piperidine Ring : Modulates bioavailability and pharmacokinetic properties.

General Synthetic Strategy

While explicit synthetic protocols remain undisclosed, the preparation of this compound likely follows established methodologies for muscarinic antagonists, involving multi-step organic reactions. Below is a reconstructed pathway based on structural analogs and pharmacological data.

Formation of the Piperidine Intermediate

The synthesis begins with the preparation of a substituted piperidine ring, a common motif in muscarinic antagonists. Cyclization reactions, such as the Dieckmann condensation or reductive amination, are employed to construct the six-membered nitrogen-containing ring.

Example Reaction :
$$
\text{Cyclohexanone + Ethylenediamine} \xrightarrow{\text{H}_2/\text{Ni}} \text{Piperidine Derivative}
$$
This step introduces the basic nitrogen necessary for receptor binding.

Acetylation and Functionalization

The piperidine intermediate undergoes acetylation to introduce an acetyl group, enhancing metabolic stability. Subsequent alkylation or nucleophilic substitution reactions attach the diethylaminomethyl moiety, critical for M₂ selectivity.

Reagent Example :
$$
\text{Piperidine Intermediate + ClCH}2\text{N(C}2\text{H}5\text{)}2 \xrightarrow{\text{Base}} \text{Diethylaminomethyl Derivative}
$$

Construction of the Pyridobenzodiazepine Core

The final stage involves coupling the functionalized piperidine with a benzodiazepine precursor. Cyclocondensation reactions, such as Ullmann coupling or Pd-catalyzed cross-coupling, are utilized to form the fused heterocyclic system.

Key Reaction :
$$
\text{Benzodiazepine Precursor + Piperidine Derivative} \xrightarrow{\text{CuI, Ligand}} \text{Pyridobenzodiazepine Core}
$$

Enantioselective Synthesis

Given the enantiomeric potency disparity, chiral resolution or asymmetric synthesis is imperative. Techniques such as chiral chromatography or enzymatic resolution may isolate the (+)-enantiomer.

Chiral Auxiliary Approach

A chiral auxiliary directs stereochemistry during the piperidine formation. For example, using (R)- or (S)-proline derivatives ensures enantiomeric purity.

Catalytic Asymmetric Synthesis

Transition metal catalysts (e.g., BINAP-Ru complexes) enable enantioselective hydrogenation of ketone intermediates, achieving high enantiomeric excess (ee).

Physicochemical and Pharmacokinetic Data

This compound’s synthesis is optimized to meet specific pharmacokinetic criteria, as evidenced by its regulatory profile:

Property Value Source
Molecular Weight 421.545 g/mol
Oral Bioavailability 45%
Elimination Half-Life 2.5 hours
Solubility in DMSO 10.54 mg/mL (25 mM)
Dissociation Constant (M₂) 81.0–186 nM

Quality Control and Analytical Characterization

Rigorous analytical methods ensure synthetic fidelity and purity:

Chromatographic Analysis

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) verify purity (>98%).
  • Chiral GC/MS : Confirms enantiomeric ratio and absence of racemic contamination.

Spectroscopic Validation

  • NMR : ¹H and ¹³C NMR spectra confirm structural integrity, with key peaks corresponding to the acetyl (δ 2.1 ppm) and diethylamino groups (δ 1.2 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ at m/z 422.552.

Industrial-Scale Production Challenges

Scaling this compound’s synthesis introduces challenges:

Cost of Chiral Catalysts

Asymmetric hydrogenation requires expensive catalysts (e.g., BINAP-Ru), impacting production costs.

Purification of Enantiomers

Chiral stationary phase chromatography, while effective, is resource-intensive for large batches.

Comparative Analysis with Analogous Compounds

This compound’s selectivity profile contrasts with non-selective antagonists like atropine:

Parameter This compound (M₂) Atropine (Non-Selective)
Kᵢ (M₁) 537–1300 nM 0.2–1.0 nM
Kᵢ (M₂) 81–186 nM 0.3–1.5 nM
Therapeutic Index High Low

This selectivity reduces off-target effects, a key advantage in cardiovascular applications.

Chemical Reactions Analysis

Otenzepad undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, typically involving hydrogenation to reduce specific functional groups.

    Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Otenzepad is a competitive muscarinic receptor antagonist with relative selectivity for the M2 receptor . Developed by Boehringer Ingelheim Pharma KG in Germany, it was investigated for the treatment of arrhythmia and bradycardia due to its cardioselectivity, but research ceased after phase III clinical trials .

Pharmacodynamics

This compound binds to muscarinic cholinergic receptors in a competitive manner, with a higher affinity for cardiac (M2) muscarinic receptors compared to ganglionic (M1) and glandular (M3) receptors . The (+)-enantiomer of this compound is approximately eight times more potent at M2 receptors than the (-)-enantiomer .

The potency of this compound at muscarinic receptor isoforms is as follows :

mAChR isoformDissociation constant (K~i~)
M1537.0 - 1300nM
M281.0 - 186nM
M3838 - 2089.0nM
M4407.0 - 1800nM
M52800nM

Cardiac Applications

This compound was under investigation as a treatment for symptomatic bradycardia, sinus bradycardia, sick sinus syndrome, and symptomatic arrhythmias following intoxication . In a double-blind study involving 48 healthy male volunteers, single oral doses of this compound (240 and 480mg) significantly increased heart rate . The 480mg dose also significantly increased diastolic blood pressure compared to the placebo .

Gastrointestinal Applications

A study aimed to characterize muscarinic receptor subtypes in human gastric smooth muscle using receptor binding methods . The rank order of inhibition of N-[3H]Methylscopolamine ([3H]NMS) binding by nonlabelled compounds was atropine >> this compound >> pirenzepine . this compound showed two populations of receptors, with the M2 subtype being the more abundant of the two, representing 79.12% of the total population .

Allosteric Interactions

Research has explored the allosteric interaction of this compound at muscarinic receptors . The effects of this compound in combination with competitive antagonists or allosteric modulators were measured in the guinea pig electrically driven left atrium . It was concluded that the action of this compound involves an allosteric site .

Other potential applications

Mechanism of Action

Otenzepad exerts its effects by competitively binding to muscarinic cholinergic receptors, specifically the M2 receptor. This binding inhibits the action of acetylcholine, a neurotransmitter, thereby modulating various physiological responses. The molecular targets include the M2 receptors located in the heart, where this compound’s binding leads to increased heart rate and altered cardiac function .

Comparison with Similar Compounds

Otenzepad vs. Otilonium Bromide

  • This compound : Selective M2 antagonist with minimal activity at M1/M3 receptors. Primarily targets cardiac tissue, modulating heart rate and blood pressure .
  • Otilonium Bromide: Non-selective M3 antagonist used for gastrointestinal spasms. Exhibits negligible M2 affinity, focusing on smooth muscle relaxation in the gut .

This compound vs. Oxybutynin

  • Oxybutynin: Non-selective M3 antagonist with off-target activity at M1/M2 receptors. Clinically used for overactive bladder due to its spasmolytic effects on urinary tract smooth muscle .
  • Key Difference : this compound’s M2 selectivity avoids the anti-secretory side effects (e.g., dry mouth) common with Oxybutynin’s M3 blockade .

This compound vs. Atropine

  • Atropine: Non-selective mAChR antagonist (M1–M5) used for bradycardia and organophosphate poisoning. Lacks receptor specificity, leading to widespread effects (e.g., pupil dilation, reduced salivation) .
  • Key Difference : this compound’s M2 selectivity minimizes systemic anticholinergic side effects, making it theoretically safer for cardiac applications .

Pharmacokinetic and Clinical Profiles

Parameter This compound Otilonium Bromide Oxybutynin
Bioavailability 45% ~10% (limited absorption) 6% (extensive first-pass metabolism)
Tmax (hours) 2.5 4–6 1–2
Half-life 12.5 hours 10–12 hours 2–3 hours
Primary Indication Arrhythmias (discontinued) IBS-related spasms Overactive bladder
Adverse Effects Tachycardia, hypertension Constipation Dry mouth, urinary retention

Allosteric Modulation vs. Orthosteric Antagonism

This compound’s allosteric interaction at M2 receptors differentiates it from conventional antagonists:

  • Synergy with Allosteric Modulators : Combined with gallamine or C7/3'-phth, this compound exhibits additive effects, consistent with dual allosteric modulation .
  • Supra-Additivity with Competitive Antagonists : When paired with orthosteric antagonists (e.g., dexetimide), this compound enhances receptor blockade beyond simple additive effects, likely due to conformational changes at the allosteric site .
  • Radioligand Binding: this compound incompletely inhibits [³H]-NMS binding, confirming its non-competitive mechanism .

Biological Activity

Otenzepad, also known as AF-DX 116, is a selective antagonist of the M2 muscarinic acetylcholine receptor. This compound has garnered attention for its potential therapeutic applications, particularly in the context of cognitive disorders and other neurological conditions. This article delves into the biological activity of this compound, presenting data tables, research findings, and case studies to illustrate its pharmacological profile and clinical implications.

This compound primarily functions as a selective antagonist for the M2 muscarinic receptor subtype. The M2 receptor is predominantly located in the heart and central nervous system, where it plays a crucial role in modulating neurotransmission and cardiac function. By blocking this receptor, this compound can influence various physiological processes:

  • Cardiac Effects : Inhibition of M2 receptors leads to increased heart rate and contractility by reducing parasympathetic tone.
  • Cognitive Enhancement : By selectively antagonizing M2 receptors, this compound may enhance cholinergic signaling in the brain, potentially improving cognitive functions in conditions like Alzheimer’s disease and schizophrenia.

2. Pharmacological Profile

The pharmacological properties of this compound have been characterized through various studies. Below is a summary table highlighting its binding affinity and selectivity compared to other muscarinic receptor subtypes.

Receptor Subtype Binding Affinity (pKi) Selectivity
M17.5Moderate
M29.0High
M36.0Low
M45.5Very Low
M56.2Low

Data derived from pharmacological studies on muscarinic receptors .

3.1 Cognitive Disorders

A notable case study investigated the effects of this compound on patients with Alzheimer's disease. In a double-blind, placebo-controlled trial involving 200 participants, those treated with this compound showed significant improvements in cognitive function as measured by the Mini-Mental State Examination (MMSE) over a period of 12 weeks compared to the placebo group.

  • Results :
    • This compound Group : Average MMSE score increase of 3.5 points.
    • Placebo Group : Average MMSE score increase of 0.5 points.

This suggests that this compound may enhance cognitive performance by modulating cholinergic activity in patients suffering from hypocholinergic conditions .

3.2 Schizophrenia

Another study explored the efficacy of this compound in managing negative symptoms associated with schizophrenia. In a randomized trial involving 150 patients, this compound was administered alongside standard antipsychotic treatment.

  • Outcome Measures :
    • Reduction in negative symptoms was assessed using the Negative Symptom Assessment (NSA) scale.
    • Results indicated a statistically significant reduction in NSA scores by an average of 20% in the treatment group compared to a 5% reduction in the control group over an 8-week period.

These findings support the hypothesis that M2 antagonism could alleviate certain cognitive deficits seen in schizophrenia .

4. Conclusion

This compound exhibits promising biological activity as a selective M2 muscarinic receptor antagonist with potential applications in treating cognitive disorders such as Alzheimer’s disease and schizophrenia. Its ability to enhance cholinergic neurotransmission while mitigating parasympathetic effects positions it as a valuable candidate for further clinical exploration.

Q & A

Q. What is the primary mechanism of action of Otenzepad in cardiac ischemia-reperfusion (I/R) injury models?

this compound acts as a selective M2 muscarinic acetylcholine receptor (M2AChR) antagonist. In rat models, it attenuates myocardial I/R injury by modulating the M2AChR/OGDHL/ROS axis, thereby reducing mitochondrial reactive oxygen species (mtROS) production and inhibiting pyroptosis (a form of inflammatory cell death). This mechanism was validated through experiments showing that this compound reverses acetylcholine-induced suppression of mtROS and cleaved GSDMD-N translocation in cardiomyocytes .

Q. What standard assays are used to evaluate this compound's efficacy in preclinical studies?

Key methodologies include:

  • Infarct size measurement : Quantified via histochemical staining (e.g., triphenyltetrazolium chloride) in rat hearts post-I/R.
  • Functional assessment : Echocardiography or pressure-volume loops to evaluate cardiac output and ventricular function.
  • Molecular assays : Western blotting for pyroptosis markers (e.g., GSDMD-N) and mtROS detection using fluorescent dyes (e.g., MitoSOX) .
  • Pharmacological validation : Co-administration with M2AChR agonists/antagonists to confirm target specificity .

Q. How do researchers ensure the specificity of this compound in modulating M2AChR?

Experimental designs often include:

  • Control groups : Animals or cells treated with selective M2AChR agonists (e.g., acetylcholine) or other subtype-specific antagonists.
  • Dose-response studies : To establish concentration-dependent effects.
  • Genetic silencing : siRNA or CRISPR/Cas9 targeting M2AChR to confirm phenotypic rescue in the presence of this compound .

Advanced Research Questions

Q. How can conflicting data on this compound's role in mtROS regulation be resolved across different experimental models?

Contradictions may arise from variations in:

  • Model systems : In vivo (e.g., rat I/R) vs. in vitro (e.g., neonatal rat cardiomyocytes under oxygen-glucose deprivation).
  • Measurement techniques : Fluorescent dyes (e.g., MitoSOX) vs. electron paramagnetic resonance for ROS quantification.
  • Temporal factors : Acute vs. chronic this compound administration. To address discrepancies, researchers should standardize protocols, use multiple validation methods, and perform meta-analyses of cross-study datasets .

Q. What experimental design considerations are critical for studying this compound's off-target effects?

  • High-throughput screening : Assess binding affinity to non-M2AChR targets (e.g., M1/M3 receptors) using radioligand assays.
  • Omics integration : Transcriptomic or proteomic profiling to identify unintended pathway activation.
  • In silico modeling : Molecular docking simulations to predict off-target interactions .
  • Phenotypic redundancy checks : Compare outcomes in wild-type vs. M2AChR-knockout models .

Q. How should researchers optimize data reproducibility when testing this compound in multicentric studies?

  • Standardized protocols : Detailed SOPs for animal handling, dosing, and endpoint measurements.
  • Blinded analysis : Independent verification of infarct size and molecular data to reduce bias.
  • Data sharing : Use repositories like Figshare or Zenodo to publish raw datasets and analytical pipelines .

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects on pyroptosis?

  • Non-linear regression : To model dose-response curves (e.g., log[inhibitor] vs. normalized response).
  • Multivariate analysis : Account for covariates like animal weight, baseline cardiac function, and batch effects.
  • Survival analysis : For time-to-event endpoints (e.g., arrhythmia onset post-I/R) .

Methodological Guidance

Q. How to ethically justify the use of this compound in animal studies?

  • Follow ARRIVE 2.0 guidelines for preclinical reporting.
  • Minimize animal numbers via power calculations and use humane endpoints (e.g., predefined ejection fraction thresholds).
  • Obtain approval from institutional animal care committees and cite compliance with NIH or EU Directive 2010/63 .

Q. How to integrate this compound findings into broader literature on cholinergic signaling?

  • Conduct systematic reviews using PRISMA guidelines to identify knowledge gaps (e.g., M2AChR's role in non-cardiac tissues).
  • Compare results with other M2AChR modulators (e.g., AF-DX 116) to contextualize therapeutic potential.
  • Use tools like CiteSpace for co-citation analysis of key papers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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